Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a combination of fluorobenzoyl, dithiole, and quinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the dithiole and quinoline rings . The reaction conditions typically require the use of high temperatures and specific reagents such as scandium(III) triflate . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The dithiole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorescent dyes and conjugated polymers.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and as a probe in biological assays.
Industry: Used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorobenzoyl group can enhance binding affinity to specific targets, while the dithiole and quinoline moieties can participate in redox reactions and electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other spiro compounds with different substituents on the dithiole and quinoline rings. For example:
- TETRAMETHYL 5’,5’,8’,9’-TETRAMETHYL-6’-(TRIFLUOROACETYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE
- FLUORINE-CONTAINING 6,7-DIHYDROBENZISOXAZOLONES
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of fluorobenzoyl, dithiole, and quinoline moieties in TETRAMETHYL 6’-(2-FLUOROBENZOYL)-5’,5’,9’-TRIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE makes it distinct and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C32H28FNO9S3 |
---|---|
Molecular Weight |
685.8 g/mol |
IUPAC Name |
tetramethyl 6'-(2-fluorobenzoyl)-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28FNO9S3/c1-15-12-13-19-17(14-15)20-25(31(2,3)34(19)26(35)16-10-8-9-11-18(16)33)44-22(28(37)41-5)21(27(36)40-4)32(20)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3 |
InChI Key |
CLMQVZOKAAWARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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